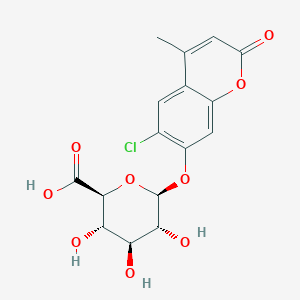

6-Chloro-4-methylumbelliferyl beta-D-glucuronide

Vue d'ensemble

Description

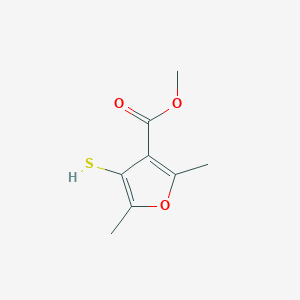

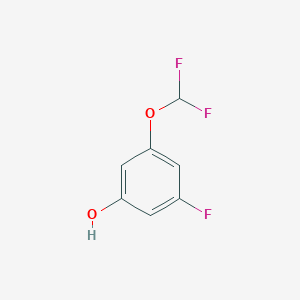

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a fluorogenic substrate for the β-glucosidase assay . It has a molecular weight of 386.74 . The IUPAC name is (2S,3S,4S,5R,6S)-6-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C16H15ClO9 . The InChI code is 1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 .Chemical Reactions Analysis

This compound is a substrate for β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl .Physical And Chemical Properties Analysis

This compound is a solid substance . It appears as a white to off-white powder . The storage temperature is 28°C .Applications De Recherche Scientifique

Promoter Efficiency Evaluation in Plants

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is utilized as an effective fluorogenic substrate for quantifying the strength of promoters at subtissue resolution in transgenic plants. This method combines cryotomy, laser microdissection, and fluorometric analysis of β-glucuronidase (GUS) activity, requiring minimal tissue amounts. It has proven robust across a wide range of GUS expression levels in studies involving rapeseed (Brassica napus), enabling detailed visualization and quantification of GUS expression patterns in various plant tissues. This approach has highlighted significant differences in promoter activity related to cell type and developmental stage (Jásik et al., 2011).

Microbiological Quality Assessment of Seawaters

The compound serves as a key substrate in analytical protocols for detecting glucuronidase activity in marine waters. This rapid method indirectly estimates the presence of Escherichia coli by measuring the activity of β-glucuronidase, which cleaves this compound to a fluorescent product. The technique has been notably useful for early warning of seawater pollution, facilitating the screening of coastal areas with different contamination levels in reduced time, thus offering a rapid alternative to traditional microbiological quality assessments of seawaters (Caruso et al., 2002).

Real-Time Monitoring of E. coli in Bathing Waters

In the context of marine bathing water quality, the measurement of β-d-glucuronidase (GLUase) activity, through the hydrolysis of this compound, has been proposed as a reliable, operational, and cost-effective method for the real-time enumeration of E. coli. This method has demonstrated significant correlation with culturable E. coli counts and offers improved reproducibility and rapidity compared to traditional microbial enumeration techniques, suggesting its utility for routine application in the rapid assessment of recreational water safety (Lebaron et al., 2005).

Enzyme Activity Assays in High-Throughput Screening

The fluorogenic properties of this compound are exploited in high-throughput β-glucuronidase assays. This application is critical for evaluating gene expression levels via reporter gene assays, offering a sensitive and efficient alternative to traditional methods. The substrate's cleavage to fluorescent 4-methylumbelliferone facilitates the continuous monitoring of enzyme activity, enabling precise quantification of gene expression in a variety of biological samples with minimal sample volume requirements (Ramsay, 2013).

Hyaluronan Synthesis Inhibition

Research indicates that 4-methylumbelliferyl glucuronide (a metabolite of 4-methylumbelliferone) contributes directly to the inhibition of hyaluronan synthesis, a novel finding with potential therapeutic implications. This discovery is significant as it suggests the metabolite's role in modulating biological pathways related to tissue remodeling, inflammation, and cancer. The study highlighted that oral administration of the compound could inhibit hyaluronan synthesis and modulate immune responses in animal models, providing a foundation for future therapeutic strategies targeting hyaluronan-mediated pathologies (Nagy et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is the enzyme beta-glucuronidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates and glycosaminoglycans, which are essential components of many biological structures such as connective tissues, cell membranes, and capillaries .

Mode of Action

This compound acts as a fluorogenic substrate for beta-glucuronidase . When this compound is cleaved by the enzyme, it yields a blue fluorescence that can be seen under UV light . The fluorescence is pH-dependent, with excitation maxima at different wavelengths depending on the pH .

Biochemical Pathways

The action of this compound primarily affects the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is added to substances to increase their solubility and facilitate their excretion from the body .

Pharmacokinetics

As a substrate of beta-glucuronidase, it is likely to be metabolized in tissues where this enzyme is present and excreted in the urine .

Result of Action

The cleavage of this compound by beta-glucuronidase results in the release of a blue fluorescent compound . This fluorescence can be used as a marker for the presence and activity of beta-glucuronidase, allowing for the detection of this enzyme in various biological samples .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The fluorescence emitted upon cleavage by beta-glucuronidase is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of this compound may vary depending on the pH of its environment .

Safety and Hazards

Orientations Futures

6-Chloro-4-methylumbelliferyl beta-D-glucuronide shows superior performance over MUG (4-Methylumbelliferyl-beta-D-glucuronide) when used for the detection of beta-glucuronidase producing E.coli in short-term assays . It gives a much higher fluorescence with positive strains after 7h incubation . This suggests that it could be used in future research for more sensitive and rapid detection of β-glucuronidase activity.

Relevant Papers The relevant papers retrieved discuss the use of this compound in various applications. For example, one paper discusses its use in the detection of beta-glucuronidase producing E.coli in short-term assays . Another paper discusses its use as a fluorogenic substrate for the analysis of GUS activity in plants .

Analyse Biochimique

Biochemical Properties

6-Chloro-4-methylumbelliferyl beta-D-glucuronide plays a crucial role in biochemical reactions involving beta-glucuronidase enzymes. When beta-glucuronidase cleaves the glycosidic bond in this compound, it releases 6-Chloro-4-methylumbelliferone, a fluorescent compound. This reaction is highly specific and sensitive, making it ideal for detecting beta-glucuronidase activity in various biological samples. The interaction between this compound and beta-glucuronidase is a classic example of enzyme-substrate specificity, where the enzyme recognizes and binds to the substrate, catalyzing its conversion to the fluorescent product .

Cellular Effects

This compound influences cellular processes by serving as a substrate for beta-glucuronidase enzymes. In cells expressing beta-glucuronidase, the cleavage of this compound results in the production of 6-Chloro-4-methylumbelliferone, which can be detected by its fluorescence. This property is utilized in various assays to monitor cell function, gene expression, and metabolic activity. The presence of this compound in cellular assays allows researchers to study the regulation of beta-glucuronidase expression and its impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by beta-glucuronidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, releasing 6-Chloro-4-methylumbelliferone. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the cleavage to occur. The fluorescent product, 6-Chloro-4-methylumbelliferone, can then be quantified using fluorescence spectroscopy, providing insights into the enzyme’s activity and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., 4°C), but prolonged exposure to light and higher temperatures can lead to degradation and reduced efficacy. In in vitro studies, the fluorescence signal generated by this compound can be monitored over time to assess the stability of the enzyme-substrate complex and the kinetics of the enzymatic reaction .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal concentrations, the compound effectively serves as a substrate for beta-glucuronidase, allowing for the detection of enzyme activity in various tissues. At higher doses, potential toxic or adverse effects may be observed, including interference with normal cellular functions and metabolic processes. It is essential to determine the appropriate dosage to achieve reliable results without causing harm to the animal subjects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of beta-glucuronidase enzymes. Upon enzymatic cleavage, the released 6-Chloro-4-methylumbelliferone can be further metabolized or excreted by the cell. The interaction of this compound with beta-glucuronidase is a key step in the metabolic pathway, influencing the overall metabolic flux and the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on various factors, including the presence of transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments where beta-glucuronidase is active. The distribution of this compound can affect its accessibility to the enzyme and the efficiency of the enzymatic reaction .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In cells expressing beta-glucuronidase, the compound is typically localized to areas where the enzyme is active, such as lysosomes or the endoplasmic reticulum. The localization of this compound can impact its activity and function, as well as the overall efficiency of the enzymatic reaction .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHZEATXDFGBFI-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

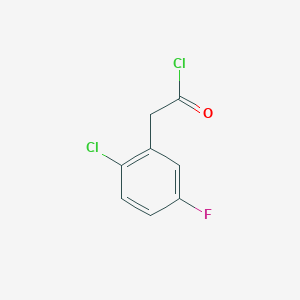

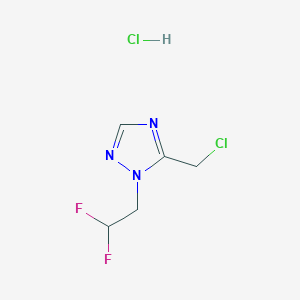

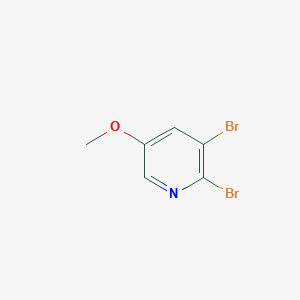

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)

![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)